molecular formula C12H18N2O2 B13461244 ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13461244
M. Wt: 222.28 g/mol
InChI Key: DVGQFUJWPAPFTK-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound features a cyclopentyl group, a methyl group, and an ethyl ester functional group, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of an acid catalyst to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .

Scientific Research Applications

Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. Its cyclopentyl group, in particular, contributes to its unique steric and electronic characteristics, differentiating it from other pyrazole derivatives .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 5-cyclopentyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-3-16-12(15)10-8-11(14(2)13-10)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

DVGQFUJWPAPFTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2CCCC2)C

Origin of Product

United States

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